Pyridiniumtribromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

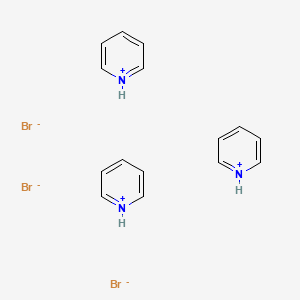

Pyridinium tribromide, also known as pyridinium bromide perbromide or pyridine hydrobromide perbromide, is an organic compound composed of a pyridinium cation and a tribromide anion. It is a crystalline red solid that is virtually insoluble in water. Pyridinium tribromide is a strong oxidizing agent and is commonly used as a source of electrophilic bromine in halogenation reactions .

Vorbereitungsmethoden

Pyridinium tribromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction typically involves mixing pyridinium bromide with an excess of bromine or thionyl bromide under controlled conditions to form the desired product. The resulting compound can be purified by recrystallization from glacial acetic acid to obtain orange-red crystals .

Analyse Chemischer Reaktionen

Bromination of Alkenes

Pyridinium tribromide facilitates stereospecific bromination of alkenes via a cyclic bromonium ion intermediate. The reaction proceeds through anti-addition , producing vicinal dibromides.

Key Examples:

-

Stilbene Bromination

Both cis- and trans-stilbene react to form 1,2-dibromo-1,2-diphenylethane. The product stereochemistry depends on the starting isomer:

Bromination of Ketones

Pyridinium tribromide selectively brominates α-hydrogens in ketones, forming α-bromo derivatives.

Example:

-

3-Ketosteroid → 2,4-Dibromocholestanone

Bromination at the α-positions of the ketone group occurs under mild conditions, demonstrating the reagent’s ability to handle sterically hindered substrates .

Bromination of Aromatic Compounds

Pyridinium tribromide catalyzes electrophilic aromatic substitution (EAS) in electron-rich arenes.

Mechanistic Insights:

-

Anisole Bromination

Pyridinium tribromide increases bromine’s electrophilicity via complexation, directing substitution to the para position .

Oxidation Reactions

Pyridinium tribromide acts as an oxidizer in tandem with other reagents:

-

Sulfide → Sulfoxide/Sulfone

Combined with potassium nitrate (KNO₃), it oxidizes sulfides to sulfoxides or sulfones using air as the terminal oxidant . -

Alcohol → Ketone/Aldehyde

Substituting Py·Br₃ with Br₂ enables oxidation of alcohols to carbonyl compounds under metal-free conditions .

Chemoselective Deprotection

Pyridinium tribromide selectively removes tert-butyldimethylsilyl (TBS) groups from primary alcohols in methanol at 0°C, preserving secondary TBS-protected alcohols and other functional groups .

Wissenschaftliche Forschungsanwendungen

Bromination Reactions

Selective Bromination of Acetophenone Derivatives

Pyridinium tribromide has been effectively utilized for the α-bromination of acetophenone derivatives. In a study, it was shown to yield α-bromoacetophenone derivatives with an impressive yield of 85%, outperforming other brominating agents like N-bromosuccinimide (NBS) and cupric bromide, which yielded significantly lower amounts . The reaction conditions were optimized for temperature and time, demonstrating its suitability for educational laboratory settings.

| Brominating Agent | Yield (%) |

|---|---|

| Pyridinium tribromide | 85 ± 4 |

| Cupric Bromide | 60 ± 6 |

| N-Bromosuccinimide | Insufficient |

Drug Development

C5-Selective Bromination of Indole Alkaloids

A novel method employing pyridinium tribromide has been developed for the selective C5-bromination of indole alkaloids, which are crucial in drug development due to their biological activity. This method allows for rapid and mild reactions, yielding high amounts of brominated derivatives in just ten minutes . The ability to selectively functionalize indole rings paves the way for synthesizing new drugs and agrochemicals.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of compounds synthesized using pyridinium tribromide. For instance, a study synthesized various pyridine derivatives that demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values indicate moderate to good efficacy, suggesting that pyridinium tribromide can be instrumental in developing new antimicrobial agents.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Synthetic Utility in Organic Chemistry

The synthetic utility of pyridinium tribromide extends to the preparation of various bioactive compounds. For example, it has been used to synthesize novel pyridine derivatives that exhibit potential biological activity . This versatility makes it a valuable reagent in organic synthesis, particularly in the pharmaceutical industry.

Wirkmechanismus

Pyridinium tribromide exerts its effects through its strong brominating action. It releases bromine in solution, which then acts as an electrophilic bromine source in halogenation reactions . The bromine reacts with organic substrates, leading to the formation of brominated products. The compound’s stability and reactivity make it a valuable tool in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Pyridinium tribromide is similar to other brominating agents, such as:

Tetrabutylammonium tribromide: Another brominating agent used in organic synthesis.

Trimethylphenylammonium tribromide: A brominating agent with similar applications.

Hydrogen peroxide solution: Used as an oxidizing agent in various chemical reactions.

Compared to these compounds, pyridinium tribromide is unique due to its solid form, ease of handling, and precise weighing capabilities, which are particularly important for small-scale reactions . Its stability under normal storage conditions and strong brominating action make it a preferred choice in many organic synthesis applications .

Eigenschaften

Molekularformel |

C15H18Br3N3 |

|---|---|

Molekulargewicht |

480.0 g/mol |

IUPAC-Name |

pyridin-1-ium;tribromide |

InChI |

InChI=1S/3C5H5N.3BrH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;3*1H |

InChI-Schlüssel |

JQRYUMGHOUYJFW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[Br-].[Br-].[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.